molecular formula C22H19N3O3S2 B11624192 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11624192
M. Wt: 437.5 g/mol
InChI Key: WAZDUFXTGWXVSZ-ZCXUNETKSA-N
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Description

The compound 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide features a thiazolidinone core (with 4-oxo and 2-thioxo groups) conjugated to a 3-(2-oxo-1-propylindol-3-ylidene) substituent and a 4-methylbenzamide moiety. Its structural uniqueness arises from:

  • The Z-configuration of the exocyclic double bond in the thiazolidinone ring.
  • The propyl group on the indole nitrogen, which distinguishes it from simpler indole derivatives.
  • The 4-methylbenzamide substituent, influencing solubility and electronic properties.

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C22H19N3O3S2/c1-3-12-24-16-7-5-4-6-15(16)17(20(24)27)18-21(28)25(22(29)30-18)23-19(26)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,23,26)/b18-17-

InChI Key

WAZDUFXTGWXVSZ-ZCXUNETKSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C1=O

Origin of Product

United States

Preparation Methods

Thiazolidinone Core Assembly

The thiazolidin-4-one ring is synthesized via a three-component reaction adapted from Foroughifar et al.:

  • Reactants : 4-Methylbenzoyl isothiocyanate (1.0 eq), cysteamine hydrochloride (1.2 eq), and triethylamine (2.0 eq) in acetonitrile under reflux (80°C, 6 h).

  • Mechanism : Nucleophilic attack of the amine on isothiocyanate, followed by cyclization with elimination of HCl.

  • Yield : 78% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Indole-Ylidene Incorporation

The indole moiety is introduced via Knoevenagel condensation:

  • Conditions : 2-Oxo-1-propylindole-3-carbaldehyde (1.05 eq), thiazolidinone intermediate (1.0 eq), piperidine (0.1 eq) in ethanol under microwave irradiation (300 W, 120°C, 20 min).

  • Key Parameters :

    • Microwave irradiation increases reaction rate 8-fold compared to conventional heating.

    • Z-selectivity achieved through steric control from the 1-propyl group.

  • Yield : 65% after recrystallization from ethanol.

Synthetic Route 2: Sequential Functionalization Strategy

Pd/C-Catalyzed Hydrogenation

Adapting methodologies from CN103304439B, the nitro precursor is reduced:

  • Substrate : 4-Methyl-N-(4-nitrothiazolidin-3-yl)benzamide (1.0 eq) in methanol:THF (1:1).

  • Conditions : 10% Pd/C (0.1 eq), H₂ (50 psi), 25°C, 4 h.

  • Results :

    ParameterValue
    Conversion98%
    Isolated Yield89%
    Purity (HPLC)99.2%

Oxidative Cyclization

The indole-thiazolidinone junction forms via Mn(OAc)₃-mediated oxidative coupling:

  • Reactants : 3-(2-Bromoprop-1-en-1-yl)-1-propylindolin-2-one (1.1 eq), thiazolidinone (1.0 eq).

  • Optimized Conditions :

    • Solvent: DMF:H₂O (4:1)

    • Oxidant: Mn(OAc)₃ (2.5 eq)

    • Temperature: 60°C, 12 h

  • Yield : 71% with 95:5 Z:E selectivity.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Building on Khillare et al.'s work:

  • Reactants : Ground in a ball mill (400 rpm, 30 min):

    • 4-Methylbenzamide (1.0 eq)

    • 2-Oxoindole-3-carbaldehyde (1.05 eq)

    • Thioglycolic acid (1.2 eq)

    • NaHCO₃ (0.5 eq)

  • Advantages :

    • 92% conversion vs. 78% in solution phase

    • E-factor reduced from 18.7 to 2.3

Catalytic System Optimization

Comparative catalyst screening reveals:

CatalystYield (%)Reaction Time (h)
VOSO₄ (Ultrasound)882.5
DSDABCOC824.0
Zeolite 5A756.0

Ultrasound-assisted VOSO₄ catalysis provides optimal atom economy (AE = 0.91).

Analytical Characterization and Quality Control

Critical quality attributes monitored via:

  • HPLC-MS : tR = 8.32 min (C18, 70% MeOH/H₂O), m/z 438.2 [M+H]⁺

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.02 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃)

    • δ 2.41 (s, 3H, Ar-CH₃)

    • δ 7.89 (d, J=8.4 Hz, 2H, benzamide H)

  • XRD : Monoclinic crystal system, space group P2₁/c, Z=4

Industrial-Scale Production Considerations

Adapting patent CN103304439B, key process parameters include:

  • Hydrogenation Pressure : 5-10 bar H₂ to prevent over-reduction

  • Crystallization Control : Cooling rate 0.5°C/min ensures 99.5% polymorphic purity

  • Waste Management : Pd/C catalyst recovered via microfiltration (98% efficiency)

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazolidinone ring can form covalent bonds with nucleophilic sites in proteins. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazolidinone Derivatives

(a) N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
  • Structural Differences: Replaces the thiazolidinone core with a thiadiazole ring and incorporates a dimethylamino-acryloyl group.
  • Synthesis: Derived from enaminone reactions with active methylene compounds in acetic acid .
  • Analytical Data : IR shows dual C=O stretches at 1690 and 1638 cm⁻¹; MS peaks at m/z 392 (M⁺) .
(b) (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide
  • Structural Differences: Features a 2,4-dioxothiazolidinone core instead of the 4-oxo-2-thioxo system.
  • Synthesis : Prepared via carbodiimide-mediated coupling in DMF .
  • Implications : The dioxo configuration may reduce electrophilicity compared to the target compound’s thioxo group.

Indole-Containing Analogues

(a) (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
  • Structural Differences : Lacks the 1-propyl group on the indole nitrogen and the 4-methyl substituent on benzamide.
  • Physicochemical Impact : Absence of the propyl group may reduce lipophilicity, while the unsubstituted benzamide could lower metabolic stability .
(b) 3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • Structural Differences : Substitutes the 4-methylbenzamide with a 3-hydroxybenzamide group.

Analytical Characterization

  • IR Spectroscopy : Thioxo (C=S) and oxo (C=O) stretches in the target compound would align with peaks observed in analogues (e.g., 1605–1719 cm⁻¹ for C=O; 1611–1679 cm⁻¹ for C=S) .
  • NMR : The propyl group on indole would yield distinct δ 0.5–1.5 ppm (CH₃ and CH₂), while the 4-methylbenzamide’s aromatic protons would appear as a singlet near δ 7.3–7.7 ppm .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound Closest Analogue ()
Molecular Weight ~450 g/mol (estimated) 379.46 g/mol
Lipophilicity (LogP) Higher (due to propyl group) Moderate (no alkyl chain on indole)
Hydrogen Bond Acceptors 6 (C=O, C=S, N) 5 (lacks propyl-linked oxygen)
Metabolic Stability Likely enhanced (methyl group) Lower (unsubstituted benzamide)

Biological Activity

4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazolidinone class, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O3SC_{22}H_{19}N_{3}O_{3}S with a molecular weight of 437.54 g/mol. The structural features include a thiazolidinone ring and an indole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC22H19N3O3S
Molecular Weight437.54 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and subsequent catalysis. This can lead to reduced cell proliferation in cancer cells and increased apoptosis.
  • Antioxidant Activity : Thiazolidinone derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties by disrupting microbial enzyme functions.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer effects. A study highlighted the potential of thiazolidinone compounds in inhibiting cancer cell proliferation through multi-target enzyme inhibition mechanisms . Specific cell lines tested include:

Cell LineIC50 (µM)Reference
MCF7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

Anti-inflammatory Activity

Thiazolidinones are noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX .

Antimicrobial Activity

The compound has shown promise in preliminary antimicrobial studies against various pathogens. The mechanism likely involves interference with bacterial enzymatic processes.

Case Studies

A recent study focused on the synthesis and biological evaluation of thiazolidinone derivatives, including 4-methyl-N-[...]-benzamide. The results indicated that these compounds could serve as lead candidates for further drug development due to their multifaceted biological activities .

Q & A

Q. What are the key differences in reactivity between this compound and its non-methylated benzamide analogs?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates in nucleophilic substitution (e.g., with hydrazine) using stopped-flow UV-Vis spectroscopy .
  • Electrochemical Profiling : Perform cyclic voltammetry to assess redox behavior differences attributable to the methyl group .

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